molecular formula C7H4ClIO2 B1590042 2-Chloro-6-iodobenzoic acid CAS No. 13420-63-8

2-Chloro-6-iodobenzoic acid

Cat. No.: B1590042
CAS No.: 13420-63-8
M. Wt: 282.46 g/mol
InChI Key: KNWHWEKCHWFXFZ-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-iodobenzoic acid can be synthesized through a C-H activation method. This method involves the use of a palladium catalyst and molecular iodine as the sole oxidant. The reaction is directed by a weakly coordinating amide auxiliary, which facilitates the ortho-iodination of the corresponding benzoic acid derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the diazotization of anthranilic acid followed by a reaction with iodide. This method is commonly used in university organic chemistry labs and can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various iodinated and chlorinated derivatives of benzoic acid, which can be further used in organic synthesis .

Scientific Research Applications

2-Chloro-6-iodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive chlorine and iodine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-iodobenzoic acid
  • 4-Chloro-2-iodobenzoic acid
  • 2-Iodobenzoic acid
  • 2,5-Diiodobenzoic acid

Uniqueness

2-Chloro-6-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s ability to undergo C-H activation and iodination reactions makes it a valuable building block in organic synthesis .

Properties

IUPAC Name

2-chloro-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWHWEKCHWFXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539361
Record name 2-Chloro-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13420-63-8
Record name 2-Chloro-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-iodobenzoic acid
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Synthesis routes and methods I

Procedure details

To the cold solution of 2-amino-6-chlorobenzoic acid (2.0 g, 11.6 mmol) in conc. HCl (10 mL) was added aq. solution of sodium nitrite (0.8 g, 11.6 mmol) at 0° C. followed by addition of solution of potassium iodide (2.88 g, 17.4 mmol) in water and conc. sulphuric acid (1 mL). The reaction mixture was refluxed for 2 h. The reaction mass was washed with sodium metabisulphate solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 2.0 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 7.08 (t, J=7.8 Hz, 1H), 7.42 (d, J=8.4 Hz, 1H), 7.76 (d, J=7.8 Hz, 1H), 8.37 (br s, 1H); MS (m/z): 280.59 (M)−.
Quantity
2 g
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reactant
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0.8 g
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2.88 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the method described in Collection Czechoslov. Chem. Commn., vol. 40, p. 719 (1975). To an ice-cold mixture of 2-amino-6-chlorobenzoic acid (10.0 g, 58.3 mmol) and conc. hydrochloric acid (50 mL), was added dropwise a solution of sodium nitrite (4.42 g, 64.1 mmol) in water (10 mL). Furthermore, a solution of potassium iodide (14.5 g, 87.5 mmol) and conc. sulfuric acid (4 mL) in water (30 mL) was added thereto at the same temperature, and the mixture was heated to 100° C. and stirred for 2 hours. The reaction mixture was allowed to cool to room temperature, poured into an aqueous sodium thiosulfate solution, and organic matter was extracted with ethyl acetate. The extract was washed with saturated brine and water and dried over anhydrous sulfuric acid, and the solvent was evaporated under reduced pressure. The resulting crude crystals were collected by filtration, washed with hexane/diethylether, and air dried to give the title compound (12.1 g, 73% yield).
[Compound]
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Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-iodobenzoic acid
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Customer
Q & A

Q1: What is the role of 2-chloro-6-iodobenzoic acid in the synthesis of 1,5-dichloro-9H-thioxanthen-9-one?

A1: this compound serves as a crucial building block in the multi-step synthesis of 1,5-dichloro-9H-thioxanthen-9-one. The iodine atom acts as a leaving group, allowing for the introduction of a thiol group via reaction with 2-chlorobenzenethiol. This reaction yields 2-chloro-6-[(2-chlorophenyl)thio]-benzoic acid. This intermediate then undergoes cyclization to form the desired 1,5-dichloro-9H-thioxanthen-9-one .

Q2: Are there alternative synthetic routes to thioxanthenes that utilize different starting materials?

A2: Yes, the same research demonstrates an alternative synthesis of 1,7-dichloro-9H-thioxanthen-9-one. This approach utilizes 2-chloro-6-mercaptobenzoic acid, which directly reacts with chlorobenzene in the presence of sulfuric acid to form the final product . This highlights that different synthetic strategies and starting materials can be employed to access the desired thioxanthene derivatives.

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